molecular formula C15H18N4O2S B2424682 N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896321-06-5

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2424682
CAS No.: 896321-06-5
M. Wt: 318.4
InChI Key: NCBYEZPOMFQLSM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex chemical compound with diverse applications in scientific research. Its unique structure enables its use in drug discovery, material synthesis, and catalysis studies.

Preparation Methods

The synthesis of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves several steps. The reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of a new heterocyclic core

Chemical Reactions Analysis

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. It is used in drug discovery due to its potential as a kinase inhibitor, material synthesis for its unique structural properties, and catalysis studies for its ability to facilitate various chemical reactions. Its unique structure makes it a valuable tool in these fields.

Comparison with Similar Compounds

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to its specific structural features and potent kinase inhibitory activity. Similar compounds include N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and other pyridopyrimidine derivatives. These compounds share similar structural motifs but differ in their specific biological activities and applications.

Properties

IUPAC Name

N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-6-7-12-17-14(18-15(21)19(12)8-10)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBYEZPOMFQLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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